molecular formula C17H20O9 B8083205 Cynarin

Cynarin

Cat. No.: B8083205
M. Wt: 368.3 g/mol
InChI Key: GYMHHXBFGSLWQB-DAAOGKKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cynarin (1,3-dicaffeoylquinic acid) is a polyphenolic compound predominantly found in artichoke (Cynara scolymus). It is renowned for its hepatoprotective, anti-inflammatory, and hypoglycemic properties . Structurally, it comprises two caffeic acid residues esterified to a quinic acid core. Pharmacologically, this compound modulates pathways such as the CaMKII/FOXO1 signaling cascade to suppress hepatic gluconeogenesis, thereby reducing blood glucose levels . It also inhibits inflammatory mediators like iNOS (inducible nitric oxide synthase) in vascular smooth muscle cells at concentrations as low as 3 µM, as observed in artichoke leaf extracts (ALE) .

Properties

IUPAC Name

(1S,2S,3S,4R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,3-dihydroxy-1-methoxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-17(16(23)24)7-6-12(14(21)15(17)22)26-13(20)5-3-9-2-4-10(18)11(19)8-9/h2-5,8,12,14-15,18-19,21-22H,6-7H2,1H3,(H,23,24)/b5-3+/t12-,14-,15+,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMHHXBFGSLWQB-DAAOGKKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(C(C1O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]1(CC[C@H]([C@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Isomerization

The conversion of 1,5-dicaffeoylquinic acid to cynarin (1,3-dicaffeoylquinic acid) under alkaline conditions is a widely documented synthetic approach. This method involves dissolving 1,5-dicaffeoylquinic acid in water, adjusting the pH to 10–12 using hydroxides (e.g., potassium hydroxide, sodium hydroxide, or ammonia), and heating the mixture at 50–120°C for 30–180 minutes. Acidification to pH 3.5–4.5 precipitates the product, which is then extracted with ether and crystallized in ethanol at -5–5°C.

Key Parameters:

  • Temperature: Optimal yields (85–87%) are achieved at 110–120°C.

  • Base Selection: Ammonia yields higher purity (87%) compared to sodium hydroxide (84%).

  • Crystallization: Ethanol volumes 3–5 times the concentrate volume enhance crystal formation.

Example Protocol (Patent CN106565490A):

  • Dissolve 100 g of 1,5-dicaffeoylquinic acid in 200 mL water.

  • Adjust pH to 12 with 0.5 M potassium hydroxide; stir at 60°C for 150 minutes.

  • Cool, acidify to pH 3.6 with sulfuric acid, and extract with ether.

  • Concentrate the aqueous phase under vacuum (0.08 MPa, 80°C) to 1/4 volume.

  • Add 3x volume ethanol, crystallize at 5°C, and filter to obtain 37 g this compound (63% yield).

Extraction and Purification from Artichoke

Solvent Extraction

Methanol (60%) or ethanol/acetone solutions are commonly used to extract this compound from dried artichoke leaves. A Soxhlet apparatus facilitates continuous extraction over 10 hours, followed by solvent evaporation and acidification to pH 5 with HCl. Diethyl ether partitioning separates this compound from chlorophyll and sugars.

Optimized Steps (Global Research Online):

  • Extract 200 g dried leaves with 1 L methanol (60%) for 10 hours.

  • Concentrate to 200 mL, add 200 mL water, and acidify to pH 5.

  • Partition with 200 mL diethyl ether 3x; combine ether phases.

  • Evaporate ether and recrystallize in methanol/water.

Chromatographic Purification

Macroporous resin chromatography (e.g., C18 silica gel) effectively isolates this compound from co-extracted polyphenols. Ethanol gradients (10–70%) elute impurities first, followed by this compound-enriched fractions.

Purification Workflow (CN101560155A):

  • Load artichoke extract onto a resin column.

  • Elute with 10–18% ethanol to remove polyphenols.

  • Elute with 50–70% ethanol to collect this compound.

  • Concentrate, crystallize, and dry to obtain >20% pure this compound.

Membrane Integration Technology

Ceramic and Ultrafiltration Membranes

Modern methods employ ceramic membranes (0.1–0.2 µm) for preliminary filtration, followed by ultrafiltration (10 kDa) to remove macromolecules. Nanofiltration membranes concentrate this compound while excluding low-molecular-weight impurities.

Advantages:

  • Scalability: Suitable for industrial-scale production.

  • Efficiency: Reduces solvent use and processing time.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Chemical Synthesis63–87%>90%HighModerate
Solvent Extraction5–20%20–50%ModerateLow
Membrane TechnologyN/A>80%LowHigh

Key Findings:

  • Chemical Synthesis offers the highest yields but requires expensive precursors and precise pH/temperature control.

  • Natural Extraction is cost-effective but necessitates multi-step purification to achieve medicinal-grade purity.

  • Membrane Filters balance efficiency and scalability, though yield data remain unspecified in available literature.

Recrystallization and Final Processing

This compound-rich fractions from extraction or synthesis are typically recrystallized in ethanol or methanol/water mixtures. For instance, dissolving crude product in 3x volume ethanol at -5°C yields needle-shaped crystals with >95% purity. Drying under vacuum (40–60°C) ensures stability.

Challenges and Innovations

Isomer Separation

1,3- and 1,5-dicaffeoylquinic acid isomers co-elute in standard chromatographic systems. Advanced techniques like preparative HPLC with 0.1% formic acid/acetonitrile gradients achieve baseline separation.

Solvent Recovery

Ethanol recycling via vacuum distillation reduces costs by 30–40% in large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Cynarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyl groups, using reagents like sodium hydroxide or halides.

    Esterification and Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding alcohol and carboxylic acid, or esterified with different alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Sodium hydroxide, halides (e.g., bromine, chlorine).

    Esterification: Sulfuric acid, acetic anhydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

Therapeutic Applications

Cynarin exhibits a range of therapeutic properties, including:

  • Antioxidant Activity : this compound has demonstrated potent antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and associated diseases .
  • Anti-inflammatory Effects : Research indicates that this compound can mitigate inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. It achieves this by modulating signaling pathways like NF-κB and p38 MAPK .
  • Hepatoprotective Properties : this compound has shown promise in protecting liver cells from damage induced by toxins such as carbon tetrachloride (CCl4) and alcohol. Its mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in cellular metabolism and inflammation .
  • Antifibrotic Potential : A study highlighted this compound's ability to inhibit the activation of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis. By targeting PPARγ, this compound may serve as a therapeutic agent in managing liver fibrosis .
  • Cardiovascular Benefits : this compound's vasodilatory effects contribute to improved cardiovascular health. It enhances endothelial function and reduces blood pressure by promoting nitric oxide production .

Case Studies and Research Findings

A variety of studies have explored the applications of this compound across different health domains:

Study ReferenceFocus AreaKey Findings
Liver HealthDemonstrated that this compound inhibits PDGF-BB-induced HSC activation, suggesting antifibrotic properties.
InflammationFound that this compound reduces LPS-induced inflammation in endothelial cells by modulating pro-inflammatory cytokines.
Cancer ResearchReported that this compound inhibits HIV-1 replication in human T-cell leukemia cells, indicating potential antiviral applications.
Antioxidant PropertiesHighlighted this compound's strong radical-scavenging abilities, contributing to its protective effects against oxidative stress.

Mechanism of Action

The mechanism of action of Cynarin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. Additionally, the dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant properties. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorogenic Acid

  • Structure: A monocaffeoylquinic acid isomer (5-caffeoylquinic acid).
  • Sources : Abundant in coffee, artichoke, and sunflower seeds.
  • Pharmacological Activities: Antioxidant and anti-diabetic effects via AMPK activation.
  • Key Studies :
    • Reduces postprandial glucose spikes in humans at 200–400 mg/day doses, but lacks cynarin’s specificity for CaMKII/FOXO1 modulation .

Linarin (Acacetin-7-O-rutinoside)

  • Structure: A glycosylated flavonoid with a rutinose moiety.
  • Sources : Isolated from Buddleja species and mint.
  • Pharmacological Activities: Neuroprotective and anti-arthritic effects via NF-κB inhibition. Unlike this compound, linarin shows negligible activity against iNOS in vascular cells .

Cyanidin

  • Structure : An anthocyanidin pigment.
  • Sources : Present in berries, grapes, and red cabbage.
  • Pharmacological Activities: Anti-obesity and anti-angiogenic effects via VEGF suppression. Shares this compound’s iNOS inhibitory activity but requires higher concentrations (≥10 µM) .
  • Key Studies :
    • Synergizes with this compound in ALE to reduce vascular inflammation, though cyanidin alone is less potent .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Key Targets Effective Concentration Mechanism Primary Source
This compound CPS1, CaMKII/FOXO1, iNOS 3 µM (iNOS inhibition) Inhibits hepatic gluconeogenesis Artichoke
Chlorogenic Acid AMPK, GLUT4 200–400 mg/day Enhances glucose uptake Coffee, sunflower
Linarin NF-κB, COX-2 10–50 µM Reduces pro-inflammatory cytokines Buddleja species
Cyanidin VEGF, iNOS ≥10 µM Suppresses angiogenesis Berries, red cabbage

Table 2: Structural and Functional Divergences

Feature This compound Chlorogenic Acid Linarin
Core Structure Dicaffeoylquinic acid Monocaffeoylquinic acid Flavonoid glycoside
Primary Bioactivity Hypoglycemic Antioxidant Neuroprotective
Synergy with ALE Yes (dominant) Yes (minor) No

Research Findings and Mechanistic Insights

  • This compound vs. Chlorogenic Acid : While both reduce blood glucose, this compound uniquely targets CPS1 to block glucagon-induced gluconeogenesis, whereas chlorogenic acid enhances peripheral glucose uptake .
  • This compound vs. Linarin: Linarin’s anti-inflammatory effects are mediated through NF-κB, contrasting with this compound’s CaMKII/FOXO1 and iNOS pathways .
  • Synergistic Effects: In ALE, this compound and cyanidin collectively inhibit iNOS at lower individual concentrations (3 µM and 10 µM, respectively), highlighting additive interactions .

Biological Activity

Cynarin, a prominent compound derived from the artichoke (Cynara scolymus), has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is classified as a caffeoylquinic acid and is primarily recognized for its antioxidant, anti-inflammatory, hepatoprotective, and potential anticancer properties. It has been studied for its role in modulating various biological pathways, particularly those involved in liver health and cellular signaling.

  • Antifibrotic Effects :
    This compound has been identified as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). Research indicates that it inhibits the activation and proliferation of hepatic stellate cells (HSCs) induced by platelet-derived growth factor (PDGF)-BB. This inhibition is associated with decreased expression of α-smooth muscle actin (α-SMA), a marker of HSC activation, suggesting its potential as an antifibrotic agent .
  • Antioxidant Activity :
    This compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS). Studies demonstrate that this compound can inhibit oxidative stress in various cell types, thereby protecting against cellular damage . For instance, it has been shown to reduce oxidative stress induced by iron and other pro-oxidants in 3T3 cells .
  • Anti-inflammatory Effects :
    The compound has been reported to downregulate inducible nitric oxide synthase (iNOS) activity, contributing to its anti-inflammatory effects. In vitro studies have shown that this compound effectively reduces iNOS expression in human coronary artery smooth muscle cells .
  • Antidiabetic Properties :
    This compound has demonstrated antiglycative effects, inhibiting the formation of advanced glycation end products (AGEs) in a dose-dependent manner. This suggests a potential role in managing diabetes-related complications .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Antifibrotic ActivityInhibits PDGF-BB-induced HSC activation and proliferation via PPARγ modulation.
Cancer Cell ResponseShows differential effects on survival rates in normal vs. cancerous human cells.
Antioxidant EffectsScavenges ROS and inhibits oxidative stress in 3T3 cells.
Anti-inflammatory EffectsReduces iNOS activity significantly at low concentrations.
Intervertebral Disc HealthProtects nucleus pulposus cells from ferroptosis, indicating potential for disc degeneration treatment.

Therapeutic Potential

This compound's multifaceted biological activities suggest several therapeutic applications:

  • Liver Health : Its ability to inhibit HSC activation positions this compound as a candidate for treating liver fibrosis and other hepatic disorders.
  • Cardiovascular Health : By reducing oxidative stress and inflammation, this compound may contribute to cardiovascular protection.
  • Diabetes Management : Its antiglycative properties could aid in preventing diabetic complications.
  • Cancer Treatment : Preliminary studies indicate that this compound may enhance the efficacy of certain chemotherapeutics by reversing drug resistance mechanisms .

Q & A

Q. Q1: What standardized assays are recommended for quantifying Cynarin’s anti-inflammatory effects in vitro?

To assess this compound’s anti-inflammatory activity, researchers should employ ELISA or multiplex cytokine profiling to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IFN-γ) in lipopolysaccharide (LPS)-stimulated macrophages or peripheral blood mononuclear cells (PBMCs). Dose-response experiments (e.g., 10–100 µM this compound) are critical to establish efficacy thresholds. Include controls for cytotoxicity (e.g., MTT assay) to differentiate anti-inflammatory effects from cell death .

Q. Q2: Which in vivo models are most validated for studying this compound’s therapeutic potential in inflammatory diseases?

The dextran sulfate sodium (DSS)-induced colitis model in rodents is widely used to evaluate this compound’s efficacy in gastrointestinal inflammation. Key endpoints include disease activity index (weight loss, stool consistency, fecal blood) and histopathological scoring of colon tissue. For liver-related studies, PDGF-BB-activated hepatic stellate cells (HSCs) in vitro and carbon tetrachloride (CCl4)-induced liver fibrosis models in vivo are recommended to investigate this compound’s antifibrotic mechanisms .

Q. Q3: How can researchers ensure reproducibility in this compound extraction and purification protocols?

Standardize extraction using high-performance liquid chromatography (HPLC) with UV detection (λ = 330 nm) and C18 reverse-phase columns. Document solvent ratios (e.g., methanol:water gradients), flow rates, and column temperatures. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Cross-reference retention times and spectral data with published protocols to confirm compound identity .

Advanced Research Questions

Q. Q4: What molecular mechanisms underlie this compound’s inhibition of hepatic stellate cell (HSC) activation, and how can these pathways be experimentally validated?

this compound suppresses HSC activation by inhibiting PDGF-BB-induced phosphorylation of ERK and AKT, downstream effectors of fibrogenic signaling. To validate this:

  • Use Western blotting to quantify α-SMA (activation marker) and phospho-ERK/AKT levels in HSCs treated with this compound (e.g., 20–50 µM).
  • Employ PPARγ siRNA knockdown to confirm pathway dependency, as PPARγ silencing abolishes this compound’s inhibitory effects on α-SMA .

Q. Q5: How should researchers resolve contradictory data on this compound’s dose-dependent effects across different inflammation models?

Contradictions often arise from model-specific variability (e.g., immune cell type, disease stage). Address this by:

Dose-Response Optimization : Test a broader concentration range (e.g., 1–200 µM) in multiple cell lines (e.g., RAW 264.7 macrophages vs. primary HSCs).

Pathway-Specific Analysis : Compare this compound’s impact on STAT3/NF-κB (colitis) vs. ERK/AKT (liver fibrosis) using inhibitors or activators of these pathways.

Meta-Analysis : Systematically review existing studies to identify confounding variables (e.g., bioavailability, solvent effects) .

Q. Q6: What advanced techniques are critical for elucidating this compound’s interactions with epigenetic regulators in chronic diseases?

Combine chromatin immunoprecipitation sequencing (ChIP-seq) and RNA-seq to identify this compound-modulated histone modifications (e.g., H3K27ac) and gene networks. For example, in colitis models, analyze STAT3-binding sites in inflammatory gene promoters. Validate findings using CRISPR-Cas9-mediated knockout of candidate regulators (e.g., HDACs) .

Methodological and Analytical Considerations

Q. Q7: How should researchers design experiments to differentiate this compound’s direct vs. indirect effects on immune modulation?

  • Pharmacological Inhibition : Co-treat cells with this compound and pathway-specific inhibitors (e.g., JAK/STAT3 inhibitors).
  • Conditioned Media Experiments : Expose naïve immune cells to media from this compound-treated cells to test paracrine effects.
  • Single-Cell RNA Sequencing : Resolve cell-type-specific responses in heterogeneous tissues (e.g., colon lamina propria) .

Q. Q8: What statistical approaches are recommended for analyzing this compound’s time- and dose-dependent effects?

Use two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups across timepoints and concentrations. For nonlinear responses (e.g., biphasic effects), apply sigmoidal curve fitting to calculate EC50/IC50 values. Report confidence intervals and effect sizes to enhance reproducibility .

Literature and Data Synthesis

Q. Q9: How can researchers systematically address gaps in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data?

Conduct a PRISMA-guided systematic review to collate PK/PD parameters (e.g., half-life, bioavailability) from preclinical studies. Use tools like WebPlotDigitizer to extract data from published figures. Perform meta-regression to identify covariates (e.g., animal species, administration route) influencing this compound’s efficacy .

Q. Q10: What strategies are effective for reconciling conflicting findings on this compound’s antioxidant vs. pro-oxidant effects?

  • Redox Profiling : Measure ROS levels (e.g., DCFDA assay) and antioxidant enzymes (e.g., SOD, GPx) in context-specific models.
  • Chelation Studies : Test whether this compound’s pro-oxidant effects are metal-dependent (e.g., Fe²⁺/Cu²⁺ chelation).
  • Dual-Luciferase Reporters : Quantify Nrf2/ARE pathway activation to assess antioxidant signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.